2,5-Dibromo-3,4-difluorophenylacetic acid
Overview
Description
2,5-Dibromo-3,4-difluorophenylacetic acid is a halogenated aromatic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, which is further substituted with an acetic acid group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3,4-difluorophenylacetic acid typically involves halogenation reactions starting from phenylacetic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where phenylacetic acid is subjected to bromination and fluorination under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of halogenating agents such as bromine and fluorine gases or their derivatives. The process requires precise control of temperature, pressure, and reaction time to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3,4-difluorophenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted phenylacetic acids and their derivatives.
Scientific Research Applications
2,5-Dibromo-3,4-difluorophenylacetic acid finds applications in several scientific fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-Dibromo-3,4-difluorophenylacetic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the nature of the biological system and the specific reactions being studied.
Comparison with Similar Compounds
2,5-Dibromo-3,4-difluorophenylacetic acid is unique due to its specific halogenation pattern. Similar compounds include:
2,5-Difluorophenylacetic acid: Lacks bromine atoms.
3,4-Dibromo-2,5-difluorophenylacetic acid: Similar structure but with a different arrangement of halogens.
2,3-Difluorophenylacetic acid: Different positions of fluorine atoms.
Properties
IUPAC Name |
2-(2,5-dibromo-3,4-difluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F2O2/c9-4-1-3(2-5(13)14)6(10)8(12)7(4)11/h1H,2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQWGENIJZJNGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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